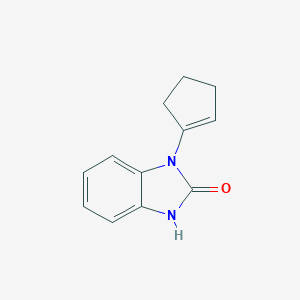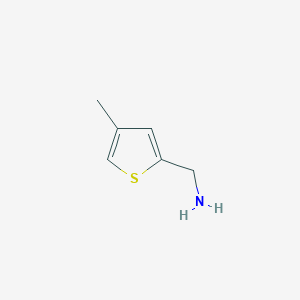![molecular formula C15H18ClN3O B011112 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one CAS No. 107021-84-1](/img/structure/B11112.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal drugs and is used to treat infections caused by fungi such as Candida, Aspergillus, and dermatophytes. The chemical structure of Clotrimazole is characterized by the presence of a triazole ring and a chlorophenyl group, which are responsible for its antifungal activity.
作用机制
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.
生化和生理效应
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to have minimal toxicity and is well-tolerated by patients. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may cause skin irritation or allergic reactions in some individuals. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is metabolized in the liver and excreted in the urine.
实验室实验的优点和局限性
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is a widely used antifungal drug and has been extensively studied for its antifungal activity. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has several advantages in lab experiments, including its low toxicity and well-established mechanism of action. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may have limitations in some experiments due to its specificity for fungi and lack of activity against other microorganisms.
未来方向
There are several future directions for the research and development of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one. One potential direction is the development of new formulations of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one that can be used for the treatment of systemic fungal infections. Another direction is the investigation of the potential of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one as a treatment for other diseases, such as cancer, due to its ability to inhibit the synthesis of ergosterol, which is also involved in the synthesis of cholesterol in humans. Additionally, the development of new analogs of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one with enhanced antifungal activity and reduced toxicity may also be an area of future research.
合成方法
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is synthesized by a multistep process that involves the reaction of 2-chloro-4-nitrobenzyl chloride with 3,3-dimethyl-1-butanol to form 2-(4-chlorophenyl)-3,3-dimethylbutan-2-ol. This intermediate is then reacted with 1,2,4-triazole-1-yl-acetic acid to yield 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one.
科学研究应用
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been extensively studied for its antifungal activity and has been used in various scientific research applications. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has also been used in combination with other drugs to enhance their antifungal activity.
属性
CAS 编号 |
107021-84-1 |
|---|---|
产品名称 |
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI 键 |
GUDHIBLACZULSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
规范 SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
同义词 |
1-(4-chlorobenzyl)-(1H-1,2,4-triazol-yl)-pinacolone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



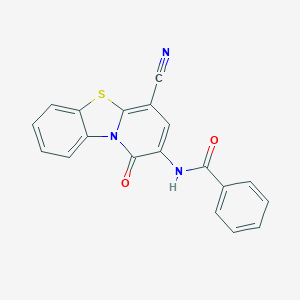
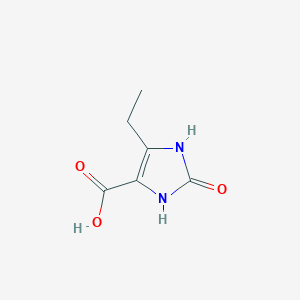
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
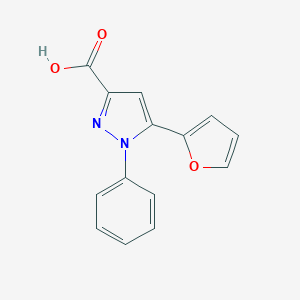

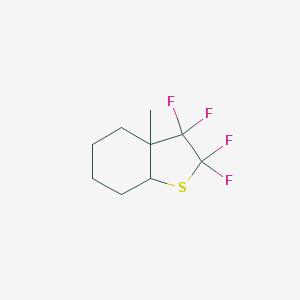
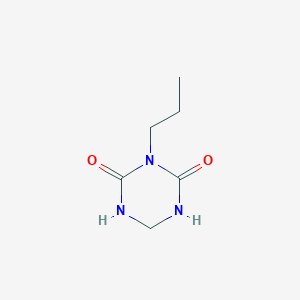
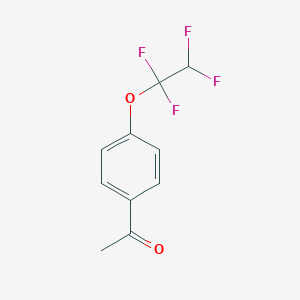
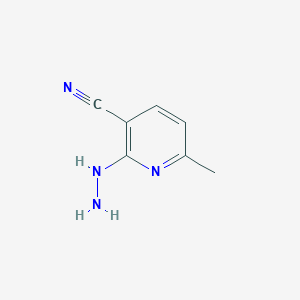
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
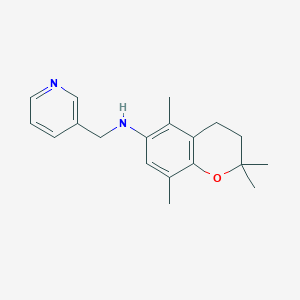
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
